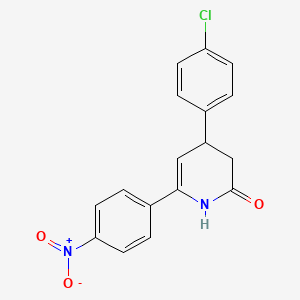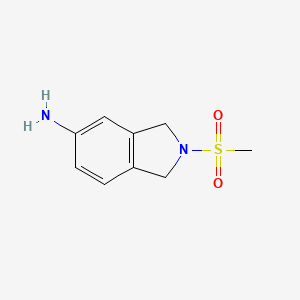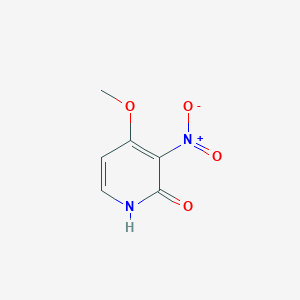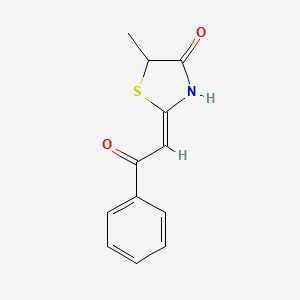![molecular formula C11H14N2 B11763936 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole](/img/structure/B11763936.png)
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole is a heterocyclic compound with the molecular formula C11H14N2 It is a bicyclic structure that includes both a pyridine and an indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyano-5H-2,3-dihydropyrido[4,3-b]indol-3-one with phosphorus oxychloride in the presence of triethylamine hydrochloride . This reaction yields the desired compound with a high degree of purity.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound . The production process is optimized to ensure high yield and purity, making it suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole involves its interaction with molecular targets such as serotonin receptors. It acts as a ligand, modulating the activity of these receptors and influencing various biological pathways . This modulation can lead to therapeutic effects, particularly in the treatment of neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrido[4,3-b]indole: A similar compound with a slightly different ring structure.
8-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole: A brominated derivative with different chemical properties.
Uniqueness
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a ligand for serotonin receptors sets it apart from other similar compounds, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2,3,4,4a,5,9b-hexahydro-1H-pyrido[3,2-b]indole |
InChI |
InChI=1S/C11H14N2/c1-2-5-9-8(4-1)11-10(13-9)6-3-7-12-11/h1-2,4-5,10-13H,3,6-7H2 |
InChI-Schlüssel |
QJXFLWOIKCRQQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C3=CC=CC=C3N2)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
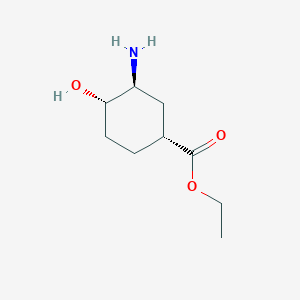
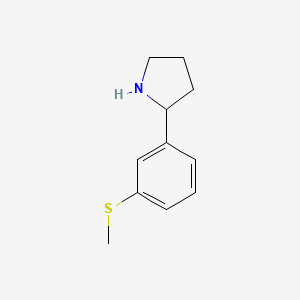
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)
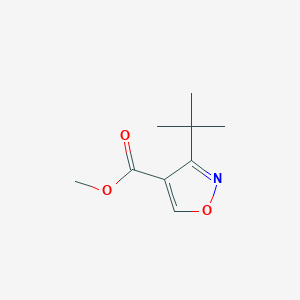
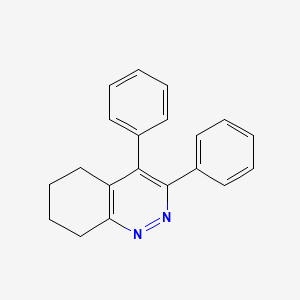
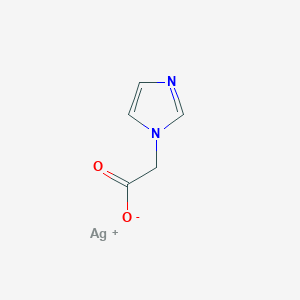
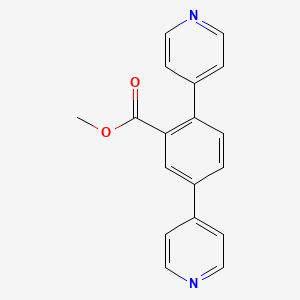
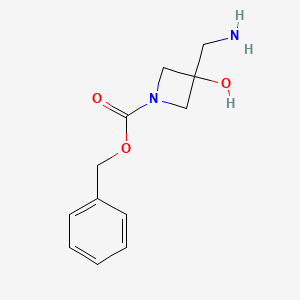
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
